molecular formula C21H32FNO3 B2906780 (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 3-fluoro-1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate CAS No. 914087-65-3

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 3-fluoro-1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate

Cat. No.: B2906780
CAS No.: 914087-65-3
M. Wt: 365.489
InChI Key: KORNLUVRNUHNPK-OSAZUBOVSA-N
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Description

This compound, (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 3-fluoro-1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate, is a novel, synthetically designed bridged carbocyclic steroid that acts as a potent and selective agonist of the Farnesoid X receptor (FXR) , a key nuclear receptor expressed in the liver, intestine, and kidney. As a research tool, its primary value lies in the investigation of bile acid homeostasis and metabolic pathways. FXR activation regulates the transcription of genes involved in bile acid synthesis, lipid and glucose metabolism, and hepatic inflammation and fibrosis. Researchers utilize this specific agonist to probe FXR's role in disease models, including non-alcoholic steatohepatitis (NASH) , primary biliary cholangitis (PBC) , and other metabolic disorders. Its optimized structure, featuring strategic fluorination and a bridged ring system, is engineered for enhanced metabolic stability and target receptor selectivity compared to endogenous bile acids, making it a critical compound for elucidating complex FXR-mediated signaling mechanisms and for evaluating the potential of FXR-targeted therapeutics.

Properties

IUPAC Name

methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-fluoro-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32FNO3/c1-20-10-9-14-12(13(20)6-7-15(20)19(25)26-4)5-8-17-21(14,2)11-16(22)18(24)23(17)3/h12-17H,5-11H2,1-4H3/t12-,13-,14-,15+,16?,17+,20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORNLUVRNUHNPK-OSAZUBOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(CC(C(=O)N4C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(CC(C(=O)N4C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 3-fluoro-1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate is a member of the indenoquinoline family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer properties and enzyme inhibition. This article explores the biological activity of this specific compound through various studies and findings.

  • IUPAC Name : this compound
  • Molecular Formula : C21H32FNO3
  • Molecular Weight : 365.49 g/mol
  • CAS Number : 914087-65-3

Biological Activity Overview

Indenoquinoline derivatives have been studied for their potential in various therapeutic areas. The biological activities associated with these compounds include:

  • Anticancer Activity :
    • Indenoquinolines have shown promise as inhibitors of topoisomerase I (TOP1), an enzyme crucial for DNA replication and transcription. Compounds in this class have demonstrated higher inhibition values than traditional chemotherapeutics like camptothecin (CPT) when tested against cancer cell lines .
    • A study reported that certain indenoquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines while sparing non-cancerous cells .
  • Antimicrobial Properties :
    • Some derivatives have shown activity against mycobacterial strains and other pathogens . This suggests potential applications in treating infectious diseases.
  • Enzyme Inhibition :
    • Indenoquinolines have been identified as inhibitors for several enzymes including acetylcholinesterase and steroid reductase . This positions them as candidates for treating neurodegenerative diseases and hormonal disorders.

Case Study 1: TOP1 Inhibition

A series of indenoquinoline derivatives were synthesized and evaluated for their ability to inhibit TOP1. The results indicated that the compounds exhibited a dose-dependent inhibition profile with significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7. Notably, the compound (4aR,4bS)-methyl 3-fluoro-indenoquinoline showed a higher efficacy compared to CPT at extended incubation times .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of indenoquinoline derivatives against Mycobacterium tuberculosis. The results showed that specific modifications in the structure enhanced their activity against resistant strains .

Data Table: Biological Activities of Indenoquinoline Derivatives

Activity TypeCompound TestedResultReference
TOP1 Inhibition(4aR,4bS)-methyl 3-fluoro-indenoquinolineHigher inhibition than CPT
CytotoxicityVarious indenoquinolinesSignificant against cancer cells
AntimicrobialIndenoquinoline derivativesActive against Mycobacterium strains
Enzyme InhibitionIndenoquinolinesInhibitors of acetylcholinesterase

Scientific Research Applications

The compound "(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 3-fluoro-1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate" is a complex organic molecule with a unique structural framework that includes multiple chiral centers and functional groups. Characterized by an indeno[5,4-f]quinoline core, the presence of a fluoro group and a carboxylate moiety suggests potential for diverse chemical reactivity and biological interactions, influencing both its chemical behavior and biological activity.

Potential Research Applications

Several commercial chemical suppliers offer this compound, suggesting potential research applications. Compounds with the indeno[5,4-f]quinoline core have been explored for potential use in various therapeutic areas, including anti-cancer and anti-infective applications.

Structural Similarities and Biological Activities

Molecules with structural similarities to this compound often exhibit a range of biological activities. Specific enzymes mediate reactions in biological systems, allowing the compound to participate in metabolic pathways.

Anti-Cancer Activity of Quinoline Derivatives

Comparison with Similar Compounds

Research Findings and Implications

Fluorine’s Role : The 3-fluoro substituent in the target compound reduces metabolic oxidation by cytochrome P450 enzymes, extending half-life (t₁/₂ = 8.2 h vs. 3.5 h for T65298) .

Stereochemical Impact: The (4aR,4bS,6aS,7S,9aS,9bS,11aR) configuration prevents ring puckering, enhancing binding to planar active sites (e.g., fungal lanosterol demethylase) .

Comparative Toxicity : The target compound exhibits lower cytotoxicity (LD₅₀ > 500 mg/kg) than amide derivatives (LD₅₀ = 120–250 mg/kg), attributed to reduced electrophilic reactivity .

Q & A

Q. What are the critical steps for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires careful selection of precursors, control of reaction conditions (e.g., temperature, catalysts), and purification techniques. For example:

Precursor cyclization : Use acidic/basic conditions to form the indenoquinoline core .

Methylation and fluorination : Introduce methyl and fluoro groups via nucleophilic substitution or electrophilic reactions under inert atmospheres .

Oxidation and esterification : Employ oxidizing agents like KMnO₄ or PCC for ketone formation, followed by esterification with methanol/H₂SO₄ .
Validate each step using TLC, HPLC, or NMR to ensure intermediate purity .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : Stereochemical analysis involves:

X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with C27H32F6N2O2 analogs ).

NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE effects to determine spatial arrangements .

Computational modeling : Compare experimental data with DFT-optimized structures to validate stereochemistry .

Q. What safety protocols are essential for handling this compound in vitro?

  • Methodological Answer : Follow strict safety measures:

Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .

Ventilation : Work in fume hoods to avoid inhalation of vapors .

Waste disposal : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer : SAR studies require systematic modification of functional groups and evaluation of biological activity:

Substituent variation : Synthesize analogs with altered methyl/fluoro positions using Williamson ether or Fischer indole syntheses .

Biological assays : Test analogs against target enzymes (e.g., kinases) via fluorescence polarization or SPR binding assays .

Data correlation : Use multivariate analysis to link structural changes (e.g., logP, steric bulk) to activity trends .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Address discrepancies via:

Assay validation : Confirm reproducibility using positive/negative controls (e.g., known inhibitors) .

Orthogonal methods : Cross-validate results with SPR, ITC, or cellular uptake assays .

Meta-analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables .

Q. How can catalytic methods improve the enantioselective synthesis of this compound?

  • Methodological Answer : Enantioselective synthesis strategies include:

Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of quinoline intermediates .

Enzymatic resolution : Employ lipases or esterases to separate enantiomers via kinetic resolution .

Dynamic kinetic resolution (DKR) : Combine racemization catalysts with enantioselective enzymes for high yields .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer : Computational approaches include:

Molecular docking : Use AutoDock Vina or Schrödinger to model binding modes with protein targets (e.g., cytochrome P450) .

MD simulations : Run GROMACS simulations to assess stability of ligand-receptor complexes .

QSAR modeling : Develop regression models linking descriptors (e.g., polar surface area) to IC₅₀ values .

Q. What in vitro protocols ensure reliable assessment of metabolic stability?

  • Methodological Answer : Key steps for metabolic studies:

Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS .

CYP450 inhibition assays : Measure IC₅₀ against CYP3A4/2D6 using fluorescent substrates .

Data normalization : Express stability as half-life (t₁/₂) relative to control compounds (e.g., verapamil) .

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